molecular formula C21H24N2O4 B6081488 N~2~,N~5~-bis(phenylacetyl)ornithine

N~2~,N~5~-bis(phenylacetyl)ornithine

Cat. No. B6081488
M. Wt: 368.4 g/mol
InChI Key: JGJMHIALPNDBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~,N~5~-bis(phenylacetyl)ornithine, also known as BPAO, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines.

Mechanism of Action

N~2~,N~5~-bis(phenylacetyl)ornithine inhibits the activity of ODC by binding to the enzyme and preventing it from catalyzing the decarboxylation of ornithine. This leads to a reduction in the levels of polyamines in cells, which can have a number of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune function. These effects have been observed in a variety of cell types and animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~,N~5~-bis(phenylacetyl)ornithine in lab experiments is that it is a specific inhibitor of ODC, which allows researchers to study the role of polyamines in cellular processes. However, this compound has some limitations, including its potential toxicity and the fact that it may not be effective in all cell types.

Future Directions

There are a number of future directions for research on N~2~,N~5~-bis(phenylacetyl)ornithine, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications in cancer and other diseases, and the investigation of its effects on different cell types and in different animal models. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies for enhanced therapeutic effects.

Synthesis Methods

N~2~,N~5~-bis(phenylacetyl)ornithine can be synthesized through a variety of methods, including the reaction of N~2~-acetylornithine with phenylacetyl chloride in the presence of a base. Other methods involve the use of different reagents, such as acetic anhydride and acetyl chloride.

Scientific Research Applications

N~2~,N~5~-bis(phenylacetyl)ornithine has been used in a number of scientific research applications, including studies of the role of polyamines in cancer and other diseases. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting ODC, this compound can reduce the levels of polyamines in cells, which may have therapeutic benefits.

properties

IUPAC Name

2,5-bis[(2-phenylacetyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-19(14-16-8-3-1-4-9-16)22-13-7-12-18(21(26)27)23-20(25)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJMHIALPNDBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCC(C(=O)O)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.